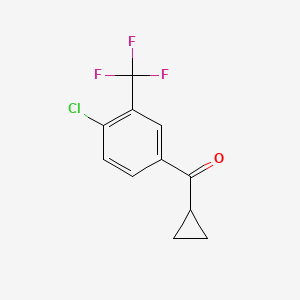
(4-Chloro-3-(trifluoromethyl)phenyl)(cyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-Chloro-3-(trifluoromethyl)phenyl)(cyclopropyl)methanone is a useful research compound. Its molecular formula is C11H8ClF3O and its molecular weight is 248.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(4-Chloro-3-(trifluoromethyl)phenyl)(cyclopropyl)methanone is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by case studies and relevant data.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzoyl chloride with cyclopropylmagnesium bromide in an anhydrous ether solution. The reaction is conducted under inert conditions to prevent moisture interference. This method yields the desired compound with high purity through subsequent purification steps like recrystallization or chromatography.
The biological activity of this compound is attributed to its interaction with various molecular targets. It may act as an inhibitor or modulator of specific enzymes or receptors, influencing cellular processes by binding to proteins or nucleic acids. The presence of the trifluoromethyl group enhances its binding affinity and specificity, which is crucial for its biological effects .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antitumor Activity
The antitumor potential of this compound has been explored in various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The compound has shown promising results against breast cancer and melanoma cell lines, indicating its potential as a therapeutic agent .
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant antimicrobial activity against E. coli and S. aureus | Disk diffusion method |
| Study 2 | Induction of apoptosis in MCF-7 breast cancer cells | Flow cytometry and caspase assays |
| Study 3 | Inhibition of tumor growth in xenograft models | In vivo tumorigenesis assays |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that the trifluoromethyl group plays a critical role in enhancing the compound's potency against various biological targets. Modifications to the phenyl ring or cyclopropyl group can significantly alter the biological activity, suggesting that careful structural optimization could lead to more effective derivatives .
Eigenschaften
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJFGYFJJBLVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














